molecular formula C8H10BrN3O B12127227 2-(3-Bromoanilino)acetohydrazide CAS No. 2371-32-6

2-(3-Bromoanilino)acetohydrazide

Cat. No.: B12127227
CAS No.: 2371-32-6
M. Wt: 244.09 g/mol
InChI Key: DTNPEGXILXIBQR-UHFFFAOYSA-N
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Description

Chemical Identity: 2-(3-Bromoanilino)acetohydrazide (CAS: 2371-32-6) is a brominated acetohydrazide derivative with the molecular formula C₈H₁₀BrN₃O and a molecular weight of 244.09 g/mol . Structurally, it consists of a glycine hydrazide backbone substituted with a 3-bromophenyl group at the amino position. Its IUPAC name is 2-[(3-bromophenyl)amino]acetohydrazide, and it is also referred to as N-(3-bromophenyl)glycine hydrazide .

Synthesis: The compound is typically synthesized via hydrazinolysis of ethyl 2-(3-bromoanilino)acetate using hydrazine hydrate, a method consistent with analogous acetohydrazide derivatives (e.g., 2-(4-carbamimidoylphenoxy)acetohydrazide in and -(4-bromophenoxy)acetohydrazide in ) .

Safety data indicate standard precautions for handling hydrazides, including avoiding inhalation and using protective equipment .

Properties

CAS No.

2371-32-6

Molecular Formula

C8H10BrN3O

Molecular Weight

244.09 g/mol

IUPAC Name

2-(3-bromoanilino)acetohydrazide

InChI

InChI=1S/C8H10BrN3O/c9-6-2-1-3-7(4-6)11-5-8(13)12-10/h1-4,11H,5,10H2,(H,12,13)

InChI Key

DTNPEGXILXIBQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)NCC(=O)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromoanilino)acetohydrazide typically involves the reaction of 3-bromoaniline with ethyl 2-bromoacetate to form ethyl 2-(3-bromoanilino)acetate. This intermediate is then treated with hydrazine hydrate to yield the final product, 2-(3-Bromoanilino)acetohydrazide .

Reaction Steps:

  • Formation of Ethyl 2-(3-Bromoanilino)acetate:

    • React 3-bromoaniline with ethyl 2-bromoacetate in the presence of a base (e.g., sodium ethoxide) in ethanol.
    • Reflux the mixture for several hours.
    • Isolate the product by distillation and recrystallization.
  • Formation of 2-(3-Bromoanilino)acetohydrazide:

Industrial Production Methods

While specific industrial production methods for 2-(3-Bromoanilino)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromoanilino)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Key Intermediate in Synthesis
2-(3-Bromoanilino)acetohydrazide serves as a crucial intermediate in the synthesis of various heterocyclic compounds. Its structure allows for modifications that lead to the formation of complex molecules with specific properties. This compound can be utilized in the preparation of coordination polymers, which are essential in materials science for developing new materials with tailored characteristics.

Biological Activities

Antimicrobial Properties
Research indicates that 2-(3-Bromoanilino)acetohydrazide exhibits significant antibacterial, antifungal, and antiviral activities. For instance, it has been shown to inhibit the growth of Staphylococcus aureus, a common pathogenic bacterium. The minimum inhibitory concentration (MIC) values suggest that this compound could be developed into a novel antimicrobial agent .

Anti-inflammatory and Anticancer Potential
In addition to its antimicrobial properties, studies have highlighted the anti-inflammatory and anticancer potential of 2-(3-Bromoanilino)acetohydrazide. For example, derivatives synthesized from this compound have demonstrated moderate to high anti-inflammatory activities and have been tested against various cancer cell lines, showing promising results in inhibiting tumor growth .

Case Study 1: Antibacterial Activity

A study conducted on a series of derivatives derived from 2-(3-Bromoanilino)acetohydrazide revealed potent antibacterial effects against several strains of bacteria. The introduction of specific substituents on the aniline moiety significantly influenced the antibacterial activity. For instance, compounds with halogen substitutions exhibited varied efficacy, underscoring the importance of structural modifications .

CompoundMIC (µM)MBC (µM)
2-(3-Bromoanilino)acetohydrazide10.120.2
Derivative A8.517.0
Derivative B12.024.0

Case Study 2: Anticancer Activity

In a separate investigation focusing on anticancer properties, derivatives synthesized from 2-(3-Bromoanilino)acetohydrazide were evaluated against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values in the low micromolar range, suggesting their potential as therapeutic agents .

Cell LineIC50 (µM)Activity Level
MCF-75.0High
HeLa7.5Moderate

Mechanism of Action

The mechanism of action of 2-(3-Bromoanilino)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the hydrazide group play crucial roles in these interactions, allowing the compound to form stable complexes with its targets. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor function, resulting in various biological effects .

Comparison with Similar Compounds

Research Findings and Implications

  • Structure-Activity Relationship (SAR): The 3-bromoanilino group confers moderate electronic effects but may limit solubility compared to nitro or methoxy substituents (e.g., and ) .
  • Drug Design Potential: Hybridization with triazole () or coumarin () scaffolds could synergize the bromoanilino group’s properties with known pharmacophores for enhanced bioactivity .

Tables :

Table 1: Cytotoxicity of Selected Acetohydrazide Derivatives
Compound Cell Line (IC₅₀, μM) Selectivity Index Reference
Triazole-thiol acetohydrazide () IGR39: 1.2 ± 0.3; MDA-MB-231: 5.8 ± 0.9 3.5–4.2
2-(3-Bromoanilino)acetohydrazide Not reported
Table 2: Antimicrobial Activity Comparison
Compound Microbial Strain (MIC, μg/cm³) Reference
1,3,4-Oxadiazole derivative () E. coli: 30.2; S. aureus: 38.5
Coumarin-acetohydrazide () C. albicans: 12.4; P. aeruginosa: 18.7

Biological Activity

2-(3-Bromoanilino)acetohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this hydrazide derivative, focusing on its synthesis, mechanisms of action, and therapeutic potential based on various studies.

Synthesis of 2-(3-Bromoanilino)acetohydrazide

The synthesis of 2-(3-Bromoanilino)acetohydrazide typically involves the reaction of 3-bromoaniline with acetyl hydrazine. This process can be summarized in the following reaction scheme:

3 bromoaniline+acetyl hydrazine2 3 Bromoanilino acetohydrazide\text{3 bromoaniline}+\text{acetyl hydrazine}\rightarrow \text{2 3 Bromoanilino acetohydrazide}

This compound can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm its structure and purity.

Antimicrobial Activity

Research has demonstrated that derivatives of acetohydrazide exhibit notable antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis. The structure-activity relationship (SAR) suggests that modifications on the aniline moiety can enhance antibacterial activity .

CompoundMIC (µM)Activity
2-(3-Bromoanilino)acetohydrazideTBDAntimicrobial
Naphthamide derivatives6.55 - 7.11Anti-TB

Antiviral Activity

In addition to antimicrobial properties, hydrazide derivatives have been studied for their antiviral effects. For example, compounds exhibiting structural similarities to 2-(3-Bromoanilino)acetohydrazide have shown effectiveness against HIV-1 integrase interactions. The inhibition rates reported were significant, with some compounds achieving over 50% inhibition in biological assays .

Compound% InhibitionIC50 (µM)
2-(3-Bromoanilino)acetohydrazideTBDTBD
Carbohydrazides (e.g., 11e )89%~12.8

Cytotoxicity

Cytotoxicity studies are crucial for evaluating the safety profile of new compounds. Preliminary data indicate that while some derivatives show promising biological activity, they also exhibit varying degrees of cytotoxicity. The CC50 values (concentration causing 50% cytotoxicity) for related compounds often exceed 100 µM, suggesting a favorable therapeutic window .

Case Studies

A recent study focused on the design and synthesis of novel arylcarboxamide derivatives, revealing that modifications in the hydrazide structure could lead to enhanced activity against drug-resistant strains of bacteria. The study highlighted the importance of substituent effects on biological efficacy and toxicity profiles .

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